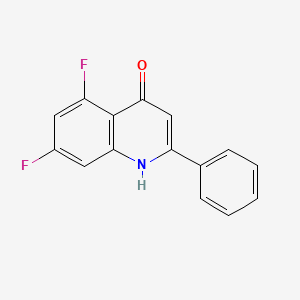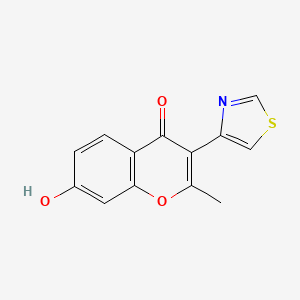
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom of the tetrahydroquinoline ring and an aldehyde group at the 6th position of the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced at the 6th position of the tetrahydroquinoline ring through a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
科学研究应用
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific interactions with cellular components.
相似化合物的比较
Similar Compounds
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline: Lacks the aldehyde group at the 6th position.
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-methanol: Contains a primary alcohol group instead of an aldehyde group.
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both the p-tolyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
118621-45-7 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-3,4-dihydro-2H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C17H17NO/c1-13-4-7-16(8-5-13)18-10-2-3-15-11-14(12-19)6-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3 |
InChI 键 |
RHSNKQJVLNLSKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCCC3=C2C=CC(=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)



![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)


![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)

